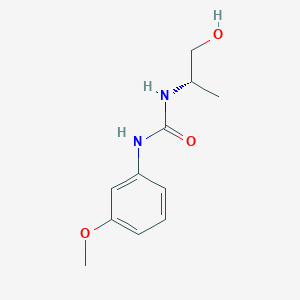
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a hydroxypropan-2-yl group and a methoxyphenyl group attached to a urea backbone, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of (S)-1-(1-Hydroxypropan-2-yl)amine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperatures, and anhydrous conditions.
Reduction: LiAlH4, NaBH4, low temperatures, and inert atmosphere.
Substitution: NaH, KOtBu, aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-chlorophenyl)urea
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-fluorophenyl)urea
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-nitrophenyl)urea
Uniqueness
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets. Additionally, the chiral nature of the compound can result in enantioselective interactions, further distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[(2S)-1-hydroxypropan-2-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-8(7-14)12-11(15)13-9-4-3-5-10(6-9)16-2/h3-6,8,14H,7H2,1-2H3,(H2,12,13,15)/t8-/m0/s1 |
InChI Key |
SXHHHOMASPFIOV-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)NC1=CC(=CC=C1)OC |
Canonical SMILES |
CC(CO)NC(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


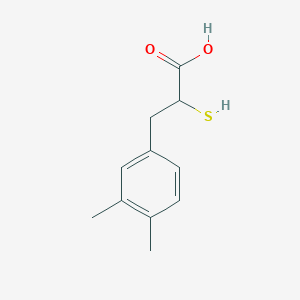
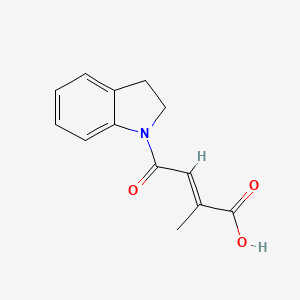


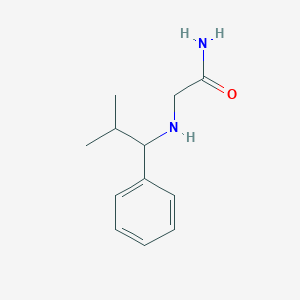
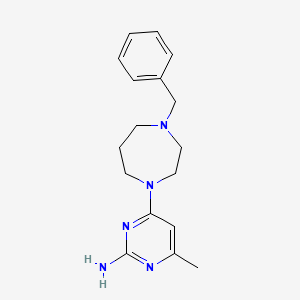
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
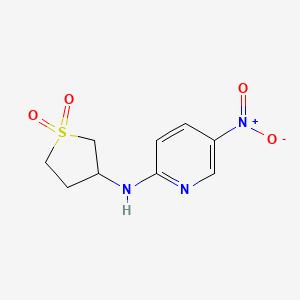
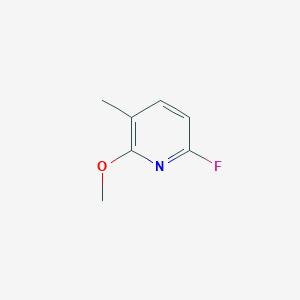
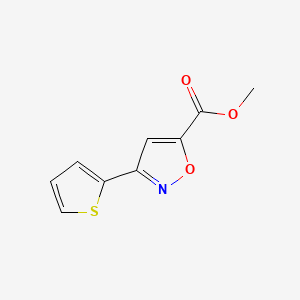
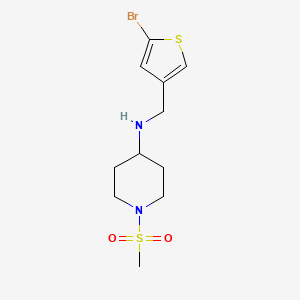

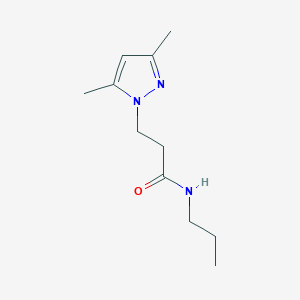
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
